molecular formula C15H21BN2O2 B13573820 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13573820
M. Wt: 272.15 g/mol
InChI Key: LQIOXJXHFWUOKG-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core and a dioxaborolane moiety. The presence of the boron-containing dioxaborolane group imparts unique chemical properties to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves several steps:

    Synthetic Routes: The preparation begins with the synthesis of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the ethyl group at the 1-position. The final step involves the attachment of the dioxaborolane moiety to the 4-position of the pyrrolo[2,3-b]pyridine ring.

    Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation.

    Industrial Production Methods: Industrial-scale production may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the dioxaborolane moiety to simpler boron-containing groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has numerous applications in scientific research:

Properties

Molecular Formula

C15H21BN2O2

Molecular Weight

272.15 g/mol

IUPAC Name

1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H21BN2O2/c1-6-18-10-8-11-12(7-9-17-13(11)18)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3

InChI Key

LQIOXJXHFWUOKG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)CC

Origin of Product

United States

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